An In-depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to (4-Fluorophenyl)(pyridin-4-yl)methanone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, is a diaryl ketone that has garnered significant interest in medicinal chemistry. Its structural motif is a key feature in a variety of biologically active compounds, most notably as an inhibitor of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Fluorophenyl)(pyridin-4-yl)methanone, detailed synthetic approaches, spectroscopic characterization, and an exploration of its reactivity and established biological applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel anti-inflammatory agents.
Introduction
Diaryl ketones are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. Among these, (4-Fluorophenyl)(pyridin-4-yl)methanone stands out due to its role as a key building block for potent enzyme inhibitors. The presence of a fluorophenyl group and a pyridine ring imparts specific electronic and steric properties that are crucial for its biological activity. The fluorophenyl moiety can enhance binding affinity to protein targets through favorable interactions, while the pyridine ring can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.
This guide will delve into the fundamental chemical properties of (4-Fluorophenyl)(pyridin-4-yl)methanone, providing a solid foundation for its application in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental and developmental workflows. The key properties of (4-Fluorophenyl)(pyridin-4-yl)methanone are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (4-Fluorophenyl)(pyridin-4-yl)methanone | [PubChem][1] |
| Synonyms | 4-(4-Fluorobenzoyl)pyridine, 4-Fluorophenyl 4-pyridyl ketone | [PubChem][1] |
| CAS Number | 41538-36-7 | [PubChem][1] |
| Molecular Formula | C₁₂H₈FNO | [PubChem][1] |
| Molecular Weight | 201.20 g/mol | [PubChem][1] |
| Melting Point | 85-87 °C | [Alfa Chemistry][2] |
| Boiling Point (Predicted) | 326.1 °C at 760 mmHg | [Alfa Chemistry][2] |
| Density (Predicted) | 1.219 g/cm³ | [Alfa Chemistry][2] |
| XLogP3 (Predicted) | 1.8 | [PubChem][3] |
| Appearance | Solid | - |
| Solubility | Moderately soluble in DMSO and methanol; insoluble in water. | [Smolecule][4] |
Synthesis and Purification
Synthetic Workflow: Friedel-Crafts Acylation
Caption: General workflow for the synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanone.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Fluorobenzoyl chloride
-
Pyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add pyridine (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure (4-Fluorophenyl)(pyridin-4-yl)methanone.
Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for optimal yield and purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for (4-Fluorophenyl)(pyridin-4-yl)methanone were not found in the literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will appear as two sets of doublets, with those ortho to the nitrogen being the most deshielded. The protons on the 4-fluorophenyl ring will appear as two multiplets due to coupling with the fluorine atom.
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¹³C NMR: The spectrum will show signals for the carbonyl carbon (around δ 190-200 ppm) and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of (4-Fluorophenyl)(pyridin-4-yl)methanone shows several characteristic adducts.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.06627 |
| [M+Na]⁺ | 224.04821 |
| [M-H]⁻ | 200.05171 |
A likely fragmentation pattern would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a 4-fluorobenzoyl cation (m/z = 123) and a pyridyl radical. Another possible fragmentation is the loss of CO to give a biphenyl-like radical cation.
Infrared (IR) Spectroscopy
The IR spectrum of (4-Fluorophenyl)(pyridin-4-yl)methanone will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ketone will be observed in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region. A C-F stretching band is expected around 1220-1260 cm⁻¹.[1]
Chemical Reactivity and Derivatization
The chemical reactivity of (4-Fluorophenyl)(pyridin-4-yl)methanone is primarily dictated by the ketone functional group and the two aromatic rings.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol, using reducing agents such as sodium borohydride. It can also undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
Reactions on the Aromatic Rings
The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group. A literature example shows the displacement of the fluoride from (4-Fluorophenyl)(pyridin-4-yl)methanone by piperidine to form 4-(4-Piperidinobenzoyl)pyridine.[1] This demonstrates the potential for derivatization at the 4-position of the fluorophenyl ring.
Biological Activity and Applications
(4-Fluorophenyl)(pyridin-4-yl)methanone is a well-established scaffold in the design of p38 MAP kinase inhibitors.[6][7] p38 MAP kinase is a key enzyme in the signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1.[8] Inhibition of this kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.
Mechanism of Action as a p38 MAP Kinase Inhibitor
While a specific IC₅₀ value for (4-Fluorophenyl)(pyridin-4-yl)methanone as a p38 MAP kinase inhibitor was not found, numerous derivatives incorporating this core structure have shown potent inhibitory activity.[7][9] The mechanism of inhibition often involves the binding of the inhibitor to the ATP-binding pocket of the enzyme. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the fluorophenyl group occupies a hydrophobic pocket.
Caption: Simplified diagram of p38 MAP kinase inhibition.
Drug Development Applications
The (4-Fluorophenyl)(pyridin-4-yl)methanone scaffold has been extensively explored in the development of clinical candidates for inflammatory diseases. Its favorable physicochemical properties and proven ability to interact with the p38 MAP kinase active site make it an attractive starting point for the design of novel therapeutics.
Safety and Handling
(4-Fluorophenyl)(pyridin-4-yl)methanone is classified as an irritant.[3] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
Conclusion
(4-Fluorophenyl)(pyridin-4-yl)methanone is a valuable chemical entity with significant applications in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors. This guide has provided a comprehensive overview of its chemical and physical properties, synthetic methodologies, spectroscopic characterization, and biological relevance. The information presented herein should serve as a practical resource for researchers and professionals working in the field of drug discovery and development. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new and improved therapeutic agents.
References
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Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]
- de Laszlo, S. E., et al. (1998). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one: a potent and selective p38 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 8(19), 2689-2694.
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
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Iraqi Academic Scientific Journals. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(3). [Link]
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PrepChem. (n.d.). Synthesis of 4-(4-Piperidinobenzoyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). (4-Fluorophenyl)(pyridin-4-yl)methanone. Retrieved from [Link]
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PubChemLite. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). Retrieved from [Link]
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